
Triton X-100
概要
説明
トリトン X: は、様々な科学的および工業的用途で広く使用されている非イオン性界面活性剤のシリーズです。 これらの界面活性剤は、オクチルフェノールとエチレンオキシドの反応によって調製され、一般的にアルキルアリールポリエーテルアルコールとして呼ばれる化合物を生成します . トリトン X化合物は、表面張力を低下させ、乳化剤、洗浄剤、分散剤として作用する能力で知られています .
製造方法
合成経路と反応条件: トリトン X界面活性剤は、オクチルフェノールのエトキシル化によって合成されます。 反応は、典型的には触媒の存在下で、制御された条件下でオクチルフェノールにエチレンオキシドを添加することを含みます . 添加されるエチレンオキシドユニットの数は、生成される特定の種類のトリトン X化合物を決定します。 たとえば、トリトン X-100は、平均9〜10のエチレンオキシドユニットを持っています .
工業生産方法: トリトン X界面活性剤の工業生産は、大規模なエトキシル化プロセスを含みます。反応は、オクチルフェノールとエチレンオキシドが制御された温度と圧力条件下で組み合わせられる反応器で行われます。 プロセスは、所望のエトキシル化度と製品純度を実現するように最適化されています .
科学的研究の応用
トリトン X界面活性剤は、科学研究において幅広い用途があり、以下が含まれます。
作用機序
トリトン X化合物は、細胞膜の脂質二重層を破壊することで効果を発揮します。 この破壊は、疎水性尾部を脂質二重層に挿入することで達成され、ミセルの形成と膜成分の可溶化につながります . 親水性ヘッドグループは水と相互作用し、ミセルを安定させ、疎水性分子の可溶化を可能にします .
類似の化合物との比較
類似の化合物:
Tween-20: 乳化と可溶化の特性が類似した別の非イオン性界面活性剤です.
Nonidet P-40 (NP-40): トリトン X-100に似ていますが、エチレンオキシド鎖の長さがわずかに異なります.
Igepal CA-630: トリトン X-100と密接に関連しており、主にエチレンオキシド鎖の長さが異なります.
独自性: トリトン X化合物は、親水性と疎水性の特性のバランスがとれているため、幅広い用途で非常に効果的です。 安定なミセルを形成し、疎水性分子を可溶化できる能力は、他の界面活性剤とは異なります .
生化学分析
Biochemical Properties
Triton X-100 interacts with various biomolecules, primarily proteins, to exert its effects . It is often used in biochemical applications to solubilize proteins . This compound is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by lysing cells to extract protein and cellular organelles . This compound can increase the permeability of cell membranes, which allows for the extraction of cellular components . It has been observed to cause changes in cell morphology, membrane permeability, and viability .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, facilitating the extraction and solubilization of biological macromolecules . This disruption is achieved through the insertion of the detergent monomer into the lipid membrane, leading to a disruption of cellular structure .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has been observed that cell permeabilization caused by this compound is generally reversed within 24 hours, and treated cells continue to proliferate and show metabolic activity during the restoration of membrane integrity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study on hyperlipidemia in rats, it was observed that the addition of this compound significantly modified certain results, with the impact dependent on the concentration of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the process of solubilizing proteins and extracting cellular organelles .
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, which allows it to be transported across the cell membrane and distributed within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane . Due to its ability to disrupt lipid bilayer structures, it is often found at the site of cell membranes where it exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions: Triton X surfactants are synthesized through the ethoxylation of octylphenol. The reaction involves the addition of ethylene oxide to octylphenol under controlled conditions, typically in the presence of a catalyst . The number of ethylene oxide units added determines the specific type of Triton X compound produced. For example, Triton X-100 has an average of 9-10 ethylene oxide units .
Industrial Production Methods: Industrial production of Triton X surfactants involves large-scale ethoxylation processes. The reaction is carried out in reactors where octylphenol and ethylene oxide are combined under controlled temperature and pressure conditions. The process is optimized to achieve the desired degree of ethoxylation and product purity .
化学反応の分析
反応の種類: トリトン X化合物は、主に非イオン性界面活性剤に典型的な反応を起こします。これらには以下が含まれます。
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、様々な酸素化誘導体の形成につながる可能性があります .
類似化合物との比較
Tween-20: Another nonionic surfactant with similar emulsifying and solubilizing properties.
Nonidet P-40 (NP-40): Similar to Triton X-100 but with slightly different ethylene oxide chain lengths.
Igepal CA-630: Closely related to this compound, differing mainly in the length of the ethylene oxide chains.
Uniqueness: Triton X compounds are unique due to their specific balance of hydrophilic and hydrophobic properties, making them highly effective in a wide range of applications. Their ability to form stable micelles and solubilize hydrophobic molecules sets them apart from other surfactants .
特性
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1058680 | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octoxynol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
| Record name | 4-Octylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octoxynol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octoxinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, octylphenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triton X-100 interact with biological membranes?
A1: this compound incorporates itself into phospholipid bilayers, eventually saturating the liposomes. This leads to the formation of mixed phospholipid-detergent micelles, ultimately resulting in a complete transition from lamellar structures to micelles. [] This process affects membrane permeability without significantly altering the morphology of the preparation. []
Q2: How does this compound interact with proteins?
A3: this compound can bind to both native and denatured proteins. While native diphtheria toxin does not bind this compound, its denatured form and the nontoxic crossreacting material 45 (CRM45), along with their B fragments, readily bind the detergent. This suggests a masked hydrophobic domain on the B fragment of the toxin, crucial for its interaction with cell membranes. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a polyoxyethylene tert-octylphenyl ether with the general formula C14H22O(C2H4O)n, where n = 9-10. Its average molecular weight is approximately 647 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: While specific spectroscopic data for this compound is not extensively discussed in the provided research, it is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: How does temperature affect the phase behavior of this compound solutions?
A8: Temperature significantly impacts the phase behavior of this compound mixtures. In a system containing this compound, sodium dodecyl sulfate (SDS), and water, heating can induce transitions from hexagonal to lamellar phases and from gel to hexagonal phases. [] Additionally, the phase transition temperature of these lyotropic liquid crystal phases increases with increasing this compound content. []
Q6: How does this compound perform in different solvent systems?
A9: this compound can be used in various solvent systems, but its properties can change. For example, the microviscosity of this compound micelles decreases in the presence of formamide, as shown by fluorescence polarization of coumarin 6 and intermolecular pyrene excimer formation. []
Q7: Does this compound have specific catalytic properties?
A10: this compound is not inherently a catalyst. Its role in catalytic applications stems from its ability to solubilize and stabilize enzymes, thereby influencing their activity. For instance, it is used in the purification and characterization of various enzymes, such as D-amino acid dehydrogenase from Escherichia coli B. []
Q8: Are there any computational models for this compound's interaction with biological systems?
A11: While the provided research does not mention specific computational models for this compound, molecular dynamics simulations can be employed to study its interaction with lipid bilayers and proteins. Gibbs adsorption equation and surface tension equations have been used to model the insertion of this compound into phosphatidylethanolamine/cholesterol bilayers, providing insights into the thermodynamics of this process. []
Q9: How does the structure of this compound contribute to its properties?
A12: The amphiphilic nature of this compound, with its hydrophobic tert-octylphenyl group and hydrophilic polyoxyethylene chain, is crucial for its solubilizing and membrane-disrupting properties. The length of the polyoxyethylene chain can affect its CMC and cloud point. []
Q10: Are there any specific formulation strategies for this compound?
A13: While the research does not delve into specific formulations, this compound is often used in buffer solutions to maintain enzyme activity and stability during purification and characterization. For instance, it is used in the isolation of NADH:ubiquinone reductase from broad bean mitochondria. []
Q11: Are there alternatives to this compound for membrane solubilization?
A24: Yes, several alternatives exist, including octyl glucoside, sodium cholate, and Brij detergents. Each detergent has different properties, such as CMC, micelle size, and protein solubilization efficiency. [, ] Researchers often choose the most suitable detergent based on the specific application.
Q12: What techniques are commonly used to study this compound micelles?
A12: Various techniques are employed, including:
- Quasi-elastic light scattering spectroscopy: To determine micelle size, aggregation number, and hydration. []
- Small-angle neutron scattering: To study micelle structure and interparticle interactions. []
- Fluorescence probe techniques: To investigate micelle microviscosity, micropolarity, and permeability. []
- Polarographic studies: To analyze oxidation-reduction components bound to chromatophores in the presence of this compound. []
A12: While the papers don't offer a historical overview, this compound has been widely used in biochemical research for decades. Its introduction marked a significant advancement in membrane protein research, enabling scientists to solubilize and study membrane-bound proteins in a controlled environment.
Q13: Besides biochemical research, what other applications utilize this compound?
A13: this compound finds applications in various fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
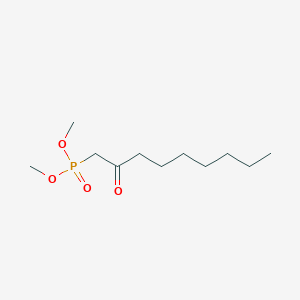
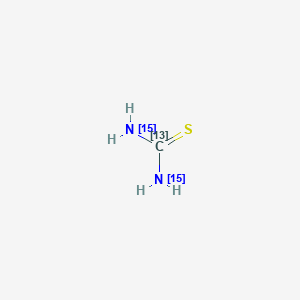
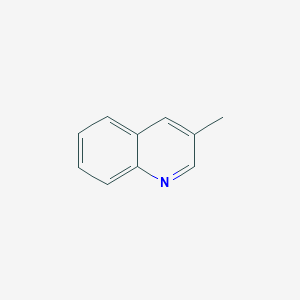

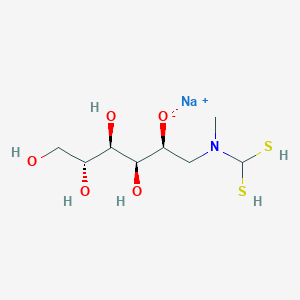
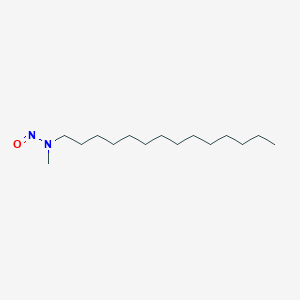
![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)
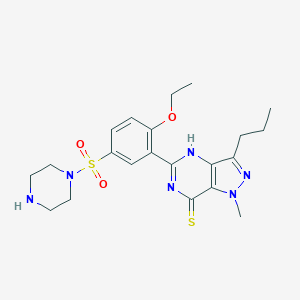
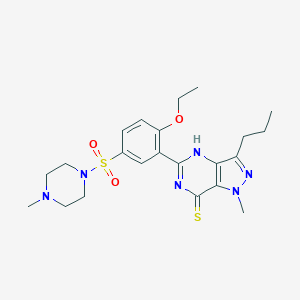
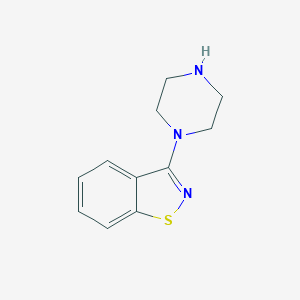
![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)
